molecular formula C14H11N3O3S2 B2803014 N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide CAS No. 681169-24-4

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide

Katalognummer: B2803014
CAS-Nummer: 681169-24-4
Molekulargewicht: 333.38
InChI-Schlüssel: IUSLPTYCFSPQLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a carboxamide group and a sulfamoylphenyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Wirkmechanismus

Target of Action

The primary target of N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .

Mode of Action

The compound’s structure, which includes a sulfamoylphenyl group, may allow it to form strong bonds with the active site of CDK2, potentially inhibiting its function .

Biochemical Pathways

The inhibition of CDK2 by this compound can affect the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis, or programmed cell death . Additionally, this compound may also inhibit cytosolic phospholipase A2α (cPLA2α), which plays a role in the arachidonic acid cascade, a biochemical pathway involved in inflammation .

Pharmacokinetics

The compound’s sulfamoylphenyl group may enhance its water solubility, potentially improving its absorption and distribution within the body .

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, potentially inducing apoptosis in cancer cells . Additionally, by inhibiting cPLA2α, this compound may also exhibit anti-inflammatory effects .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by pH, temperature, and the presence of other substances in the environment

Biochemische Analyse

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) . The resulting product is then purified through crystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action
N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide exhibits notable anticancer properties through its inhibitory effects on tumor-associated carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII. These isoforms are overexpressed in various cancers and play a crucial role in tumor growth and metastasis.

Case Studies
Recent studies have shown that derivatives of this compound demonstrate significant cytotoxicity against several cancer cell lines:

  • Renal Cancer (RXF393) : An IC50 value of 7.01 µM was reported, indicating potent activity compared to doxorubicin (IC50 = 13.54 µM) .
  • Colon Cancer (HT29) : The compound exhibited an IC50 of 24.3 µM, again demonstrating enhanced selectivity over traditional chemotherapeutics .
  • Melanoma (LOX IMVI) : An IC50 of 9.55 µM was observed, reinforcing its potential as an effective treatment option .

Mechanistic Insights
The compound induces apoptosis in cancer cells, evidenced by increased annexin V-FITC positive cells during assays. It also causes G1 phase cell cycle arrest, which is critical for halting cancer progression .

Enzyme Inhibition

Carbonic Anhydrase Inhibition
The compound acts as a selective inhibitor of carbonic anhydrases, which are essential enzymes involved in maintaining acid-base balance and facilitating various physiological processes. The selectivity for cancer-associated isoforms over cytosolic forms makes it a promising candidate for targeted cancer therapy.

Enzyme IsoformIC50 (µM)
CA IX0.477
CA XII1.933
CA I7.353
CA II12.560

Antiviral Applications

Potential Against SARS-CoV-2
Recent research indicates that derivatives of this compound show promising binding affinity to the SARS-CoV-2 main protease (Mpro) with binding energy scores suggesting potential efficacy as antiviral agents . The synthesized compounds exhibited binding energies ranging from -7.33 kcal/mol to -6.54 kcal/mol, indicating strong interactions with the viral enzyme .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase enzymes (COX). In comparative studies, derivatives demonstrated better selectivity towards COX-2 than traditional anti-inflammatory drugs like celecoxib . This suggests a dual action where the compound can potentially be used for both anticancer and anti-inflammatory therapies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide
  • N-(4-sulfamoylphenyl)-2-mercaptobenzamide
  • N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide

Uniqueness

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide stands out due to its unique benzothiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different binding affinities and inhibitory effects on enzymes, making it a valuable candidate for specific applications in medicine and industry .

Biologische Aktivität

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole core with a sulfamoyl group, which enhances its solubility and biological activity. The compound's structure is critical for its interaction with various biological targets, particularly enzymes involved in cancer progression.

Target Enzymes:
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2). The compound inhibits CDK2 activity, leading to cell cycle arrest, particularly at the G1/S transition. This inhibition can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Biochemical Pathways:
The inhibition of CDK2 affects several downstream signaling pathways that regulate cell proliferation and survival. Additionally, the compound has shown inhibitory effects against Acetylcholinesterase (AChE), indicating potential neuroprotective properties.

Anticancer Properties

Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The effects were assessed using the MTT assay and flow cytometry to determine apoptosis rates and cell cycle alterations .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)
A4312.530
A5493.025
H12992.828

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives of benzothiazole compounds exhibit potent antibacterial activity by disrupting bacterial metabolic pathways.

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Study on Cancer Cell Lines

In a recent study, this compound was tested for its effects on A431 and A549 cells. The results showed that at concentrations of 1 µM to 4 µM, the compound significantly inhibited cell proliferation and induced apoptosis through activation of caspase pathways .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus with an MIC value of 10 µg/mL. This suggests potential applications in treating bacterial infections.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its enhanced water solubility from the sulfamoyl group. Stability studies suggest that environmental factors such as pH and temperature can influence its efficacy.

Eigenschaften

IUPAC Name

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c15-22(19,20)11-4-2-10(3-5-11)17-14(18)9-1-6-12-13(7-9)21-8-16-12/h1-8H,(H,17,18)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSLPTYCFSPQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CS3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.